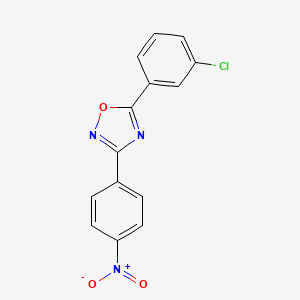

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYLDLUPRJEJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358343 | |

| Record name | 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690989-63-0 | |

| Record name | 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime Route via Cyclization with Acyl Chlorides

This is the most common and reliable method for synthesizing 3,5-diaryl-1,2,4-oxadiazoles, including 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Synthesis of Amidoximes

- Starting Materials: Nitrile derivatives such as 3-chlorobenzonitrile and 4-nitrobenzonitrile.

- Procedure: Hydroxylamine hydrochloride is reacted with the nitrile in the presence of sodium carbonate in an aqueous/ethanol mixture under reflux for approximately 5 hours.

- Outcome: Formation of amidoximes with high yields (~98%) after recrystallization from water.

Preparation of Acyl Chlorides

- Starting Materials: Substituted benzoic acids, such as 4-nitrobenzoic acid.

- Procedure: Treatment with thionyl chloride under reflux for 2 hours converts the acids to their corresponding acyl chlorides.

- Note: Excess thionyl chloride is removed by distillation.

Cyclization to 1,2,4-Oxadiazoles

- Reaction: The amidoxime is reacted with the acyl chloride in toluene at room temperature with stirring, followed by reflux for about 20 hours.

- Workup: The reaction mixture is washed with sodium carbonate solution, dried, and the solvent removed under vacuum.

- Purification: Flash column chromatography using hexane/ethyl acetate mixtures with increasing polarity gradients.

- Yields: Generally good, depending on substituents; nitrated derivatives often show good yields and biological activity.

Table 1: Amidoxime Route Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, Na2CO3, EtOH/H2O, reflux 5 h | High yield (~98%) amidoximes |

| Acyl chloride synthesis | Thionyl chloride, reflux 2 h | Excess SOCl2 removed by distillation |

| Cyclization | Amidoxime + acyl chloride, toluene, RT then reflux 20 h | Purified by flash chromatography |

Source: Detailed procedures and yields from antibacterial 1,2,4-oxadiazole synthesis studies.

One-Pot Homocoupling of Chloroarylaldoximes

An alternative green and efficient method involves the homocoupling of chloroarylaldoximes generated in situ from arylaldoximes.

Table 2: One-Pot Homocoupling Method Summary

| Parameter | Details |

|---|---|

| Substrates | Arylaldoximes (e.g., 3-chlorobenzaldoxime) |

| Oxidant | N-chlorosuccinimide (NCS) |

| Base | Cesium carbonate (Cs2CO3) |

| Reaction Type | One-pot oxidative homocoupling |

| Yield Range | 19% - 78% |

| Advantages | Simple, green, single substrate required |

| Limitations | Not suitable for active substituent aldehydes |

Source: Recent Chinese Journal of Organic Chemistry report on 3,5-diaryl-1,2,4-oxadiazole synthesis.

Other Synthetic Approaches

- 1,3-Dipolar Cycloaddition: Involves cycloaddition of nitrile oxides to nitriles but is less commonly used for substituted 3,5-diaryl-1,2,4-oxadiazoles.

- Phosphorous Oxychloride Mediated Cyclization: Used for 1,3,4-oxadiazoles but can be adapted for 1,2,4-oxadiazoles under specific conditions.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield Range | Complexity | Environmental Impact | Suitability for this compound |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | ~20 h reflux | High (~70-90%) | Moderate | Moderate (use of SOCl2) | Highly suitable, widely used |

| One-Pot Homocoupling of Aldoximes | Few hours (one-pot) | Moderate (19-78%) | Simple, green | Low (green chemistry) | Suitable if substrates are compatible |

| 1,3-Dipolar Cycloaddition | Variable | Variable | Complex | Variable | Less common for this compound |

Research Findings and Notes

- The amidoxime route is favored for its reliability and high yields, especially when synthesizing nitro-substituted oxadiazoles which demonstrate significant biological activity.

- The one-pot homocoupling method offers a greener alternative with fewer steps and avoids the use of hazardous reagents like thionyl chloride but may have lower yields and substrate limitations.

- Substituents on the aromatic rings, such as chlorine and nitro groups, influence both the synthetic yield and biological properties, with nitrated derivatives showing enhanced antibacterial activity.

- Purification by flash chromatography is essential to isolate the pure oxadiazole due to potential side products.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminophenyl derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Chlorophenyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is being investigated for its potential therapeutic properties. Key areas of research include:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Anticancer Properties : Research indicates that oxadiazole derivatives may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have reported that such compounds can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Materials Science

In materials science, this compound is being explored for its use in developing advanced materials:

- Polymer Development : The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in improving material performance under stress conditions .

- Coatings and Films : Oxadiazole derivatives are being studied for their potential use in protective coatings due to their chemical resistance and durability. Research has indicated that these coatings can provide effective barriers against environmental degradation .

Agrochemicals

The biological activity of this compound also extends to agricultural applications:

- Pesticide Development : The compound is under investigation for its efficacy as a pesticide or herbicide. Initial studies suggest that it may disrupt vital processes in pest organisms, leading to their mortality .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations of the compound.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute demonstrated that incorporating the compound into polycarbonate matrices improved thermal stability by up to 30%, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazole derivatives:

Estimated based on molecular formula.

*Inferred from structurally similar compounds (e.g., Y504-5568 ).

Key Observations:

- Lipophilicity (logP): The target compound exhibits a logP of ~4.2, comparable to Y504-5568 (logP 4.24), indicating moderate lipophilicity suitable for membrane permeability.

- Solubility (logSw): Both the target compound and Y504-5568 have low aqueous solubility (logSw ~-4.6), likely due to aromatic substituents and nitro groups .

- Steric Effects: Bulkier substituents (e.g., 1-chloro-2-methylpropan-2-yl in ) increase molecular weight but may reduce solubility and binding efficiency.

Electron-Withdrawing Groups and CNS Activity

Compounds with electron-withdrawing groups (EWGs) at the oxadiazole ring positions, such as nitro or chloro substituents, demonstrate enhanced pharmacological activity. For example:

- Diphenyl-1,3,4-oxadiazoles (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) showed potent CNS depressant activity due to EWGs at C2 and C5 .

- Compound 34 [(E)-5-(2-(5-bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole] exhibited inhibitory activity (IC₅₀ = 9.1 µM), highlighting the role of the 3-chlorophenyl group in binding interactions .

Heterocyclic Modifications

- Pyridinyl Substitution: Replacing 4-nitrophenyl with pyridin-2-yl (as in ) introduces a basic nitrogen, altering electronic distribution and hydrogen-bonding capacity. This modification may shift activity toward different biological targets.

- Methyl vs. Chlorophenyl: 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole lacks the chloro group, resulting in lower molecular weight (205.17 vs.

Biological Activity

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and other fields.

Synthesis

The synthesis of this compound typically involves the nitration of 3-chlorophenyl derivatives followed by cyclization reactions to form the oxadiazole ring. The common approach includes:

- Nitration : The introduction of the nitro group onto the phenyl ring.

- Cyclization : Formation of the oxadiazole structure through reactions involving appropriate reagents and conditions.

The reaction conditions often include solvents like acetonitrile and catalysts to facilitate cyclization, which may be performed under controlled temperatures for optimal yield.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

- IC50 Values : Compounds with similar structures reported IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and MCF-7 .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in tumor progression. For example, some oxadiazoles selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer cell proliferation .

Antimicrobial Activity

Compounds containing the oxadiazole ring have also been investigated for their antimicrobial properties:

- Spectrum of Activity : They exhibit antibacterial, antifungal, and antiviral activities. Notably, several derivatives have been synthesized that demonstrate efficacy against resistant bacterial strains and fungi .

- Case Study : A study highlighted that 1,3,4-oxadiazole derivatives showed a broad spectrum of antimicrobial activity with minimal cytotoxicity towards non-cancerous cells .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown potential anti-inflammatory activities:

- Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features. Key observations include:

- Substituent Effects : The nature and position of substituents on the phenyl rings significantly influence activity. For example, electron-withdrawing groups like nitro enhance anticancer potency compared to electron-donating groups .

- Optimal Configuration : Studies suggest that certain configurations lead to increased binding affinity to molecular targets involved in cancer and inflammation pathways .

Data Table

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 10c | Anticancer | 1.82 - 5.55 | Enzyme inhibition |

| Compound 16a | CA Inhibition | 0.089 | Selective inhibition |

| Compound X | Antimicrobial | Varies | Disruption of cell wall |

Q & A

Basic Questions

Q. What synthetic routes and optimization strategies are recommended for synthesizing 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole?

- Methodological Answer: The compound can be synthesized via S-arylation reactions using intermediates like halophenyl derivatives and nitro-containing thiophenols. Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) is critical for purification, achieving yields up to 84–99% . Optimization includes adjusting reaction temperatures (e.g., 50°C in DME), base selection (e.g., Cs₂CO₃), and crystallization using DCM/methanol mixtures to enhance purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (FTIR) are mandatory for structural confirmation. For example, ¹H NMR can resolve substituent patterns on aromatic rings, while HRMS validates molecular weight. Purity is assessed via Supercritical Fluid Chromatography (SFC) or HPLC, with SFC achieving >97% enantiomeric excess in chiral analogs .

Q. How should researchers handle nitro-containing intermediates to ensure stability during synthesis?

- Methodological Answer: Nitro groups are sensitive to heat and light. Use inert atmospheres (N₂/Ar) during reactions and store intermediates at 2–8°C. Purification via silica gel chromatography with non-polar solvents (hexane/ethyl acetate) minimizes decomposition. Crystallization from ethyl acetate/cyclohexane mixtures further stabilizes nitro derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this oxadiazole derivative?

- Methodological Answer: SAR studies should systematically modify substituents at the 3- and 5-positions of the oxadiazole core. For example, replacing the 3-phenyl group with pyridyl rings or introducing halogens (e.g., Cl, CF₃) can enhance apoptosis-inducing activity. In vitro cytotoxicity assays (e.g., against breast cancer T47D cells) and flow cytometry to monitor cell cycle arrest (G₁ phase) are critical for evaluating potency .

Q. What methodologies identify the molecular targets of this compound in cancer cells?

- Methodological Answer: Photoaffinity labeling with a biotinylated probe can isolate target proteins. After cellular treatment, pull-down assays and Western blotting identify binding partners like TIP47 (IGF II receptor binding protein), confirmed via competitive binding experiments .

Q. How can computational modeling predict the biological activity or binding affinity of this compound?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like TIP47. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactivity. In silico models can correlate ΔG binding scores (e.g., −19.10 kcal/mol) with experimental IC₅₀ values (e.g., 9.1 µM) .

Q. What in vitro assays are suitable for quantifying apoptosis-inducing effects?

- Methodological Answer: Caspase-3/7 activation assays (luminescence-based) and Annexin V/PI staining with flow cytometry quantify apoptosis. For mechanistic studies, mitochondrial membrane potential assays (JC-1 dye) and Western blotting for Bcl-2/Bax ratios are recommended .

Q. How do substituents at the 3- and 5-positions influence pharmacological properties?

- Methodological Answer: Electron-withdrawing groups (e.g., NO₂, CF₃) at the 3-position enhance metabolic stability and target affinity. At the 5-position, chlorophenyl groups improve lipophilicity and cell permeability, while heteroaromatic rings (e.g., thiophene) modulate selectivity. Pharmacokinetic studies (e.g., logP, plasma stability) validate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.